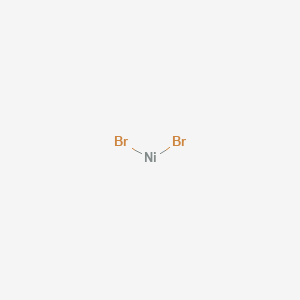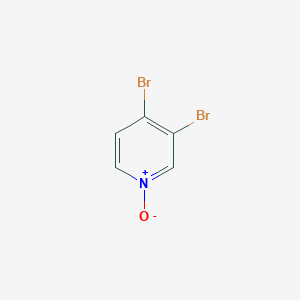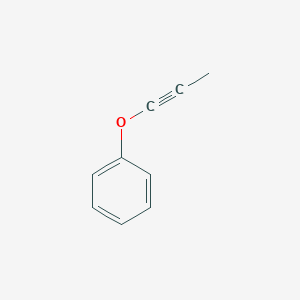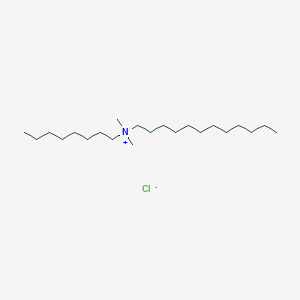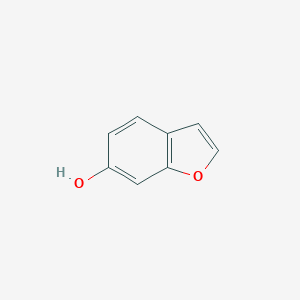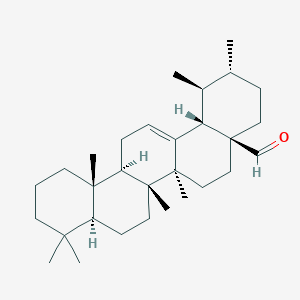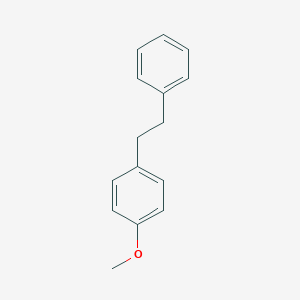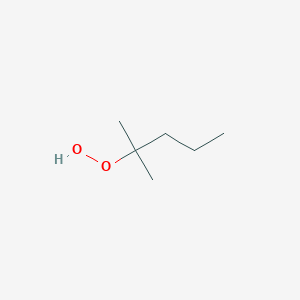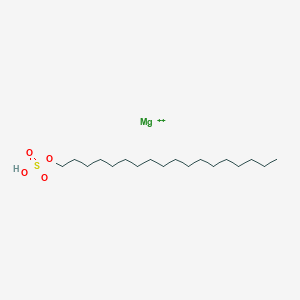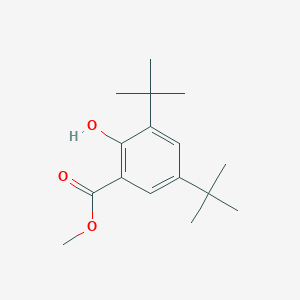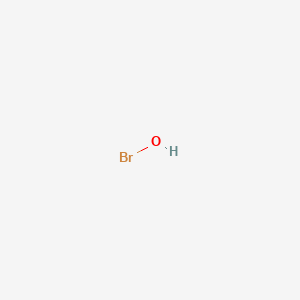
Bismuth tetramer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tetramer, also known as bismuth subnitrate, is a chemical compound with the molecular formula Bi10O14(OH)4. It is a white, odorless, and tasteless powder that is commonly used in scientific research applications. Bismuth tetramer has been extensively studied due to its unique properties, including its ability to act as an antimicrobial agent and its potential as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Bismuth tetramer tetramer is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. This leads to the leakage of cellular contents and ultimately results in the death of the microorganism.
Efectos Bioquímicos Y Fisiológicos
Bismuth tetramer has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, high concentrations of Bismuth tetramer tetramer can cause gastrointestinal irritation and may lead to the formation of Bismuth tetramer deposits in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bismuth tetramer tetramer in lab experiments is its antimicrobial properties, which make it a useful tool for studying the effects of microorganisms on various materials. However, its low solubility in water can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on Bismuth tetramer tetramer. One area of interest is its potential as a catalyst in organic synthesis reactions. Researchers are also exploring its use in new antimicrobial materials and its potential as a treatment for gastrointestinal disorders. Additionally, there is ongoing research into the toxicity and safety of Bismuth tetramer tetramer, particularly with regard to its long-term effects on the body.
Métodos De Síntesis
Bismuth tetramer is typically synthesized through the reaction of Bismuth tetramer nitrate with sodium hydroxide. The resulting product is a white precipitate that is then washed and dried to obtain the final product. Other methods of synthesis, including hydrothermal synthesis and sol-gel synthesis, have also been explored.
Aplicaciones Científicas De Investigación
Bismuth tetramer has been used in a wide range of scientific research applications. Its antimicrobial properties make it a popular choice for use in medical applications, such as wound care and dental materials. It has also been studied for its potential as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds.
Propiedades
Número CAS |
12595-65-2 |
|---|---|
Nombre del producto |
Bismuth tetramer |
Fórmula molecular |
Bi4 |
Peso molecular |
835.9216 g/mol |
InChI |
InChI=1S/4Bi |
Clave InChI |
DKMXBSLUBZRBJQ-UHFFFAOYSA-N |
SMILES |
[Bi].[Bi].[Bi].[Bi] |
SMILES canónico |
[Bi].[Bi].[Bi].[Bi] |
Sinónimos |
Bismuth tetramer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



